2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Scientific Research Applications
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-pyridineacetonitrile: Similar structure but with a single pyridine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyrimidine ring instead of a second pyridine ring.
Uniqueness
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its dual pyridine rings, which provide distinct electronic and steric properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(2-chloro-6-pyridin-3-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-9(5-6-14)3-4-11(16-12)10-2-1-7-15-8-10/h1-4,7-8H,5H2 |
InChI Key |
WATKORMUQXJTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)CC#N)Cl |
Origin of Product |
United States |
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